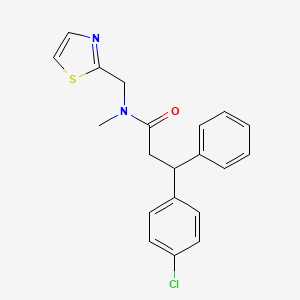![molecular formula C20H22N2O4S B6135543 2-methyl-1-[3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B6135543.png)
2-methyl-1-[3-(4-morpholinylsulfonyl)benzoyl]indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1-[3-(4-morpholinylsulfonyl)benzoyl]indoline, commonly known as MSBI, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This molecule has been found to possess a unique set of properties that make it a promising candidate for use in research involving biochemical and physiological processes.
作用機序
The mechanism of action of MSBI is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. MSBI has been shown to inhibit the activity of various kinases such as Akt and ERK, which are involved in cell survival and proliferation. MSBI has also been found to modulate the activity of various neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive function and memory.
Biochemical and Physiological Effects:
MSBI has been found to have various biochemical and physiological effects on the body. In vitro studies have shown that MSBI inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In vivo studies have shown that MSBI enhances cognitive function and memory by modulating various neurotransmitters. MSBI has also been found to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of MSBI is its unique set of properties that make it a promising candidate for use in various scientific fields. MSBI has been found to possess potent anticancer and neuroprotective properties, which may have potential applications in the development of new drugs. However, one of the limitations of MSBI is its low solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research involving MSBI. One of the areas of research involves the development of new drugs based on the structure of MSBI. Another area of research involves the investigation of the mechanism of action of MSBI and its effects on various signaling pathways and enzymes. Additionally, there is a need for further research on the potential applications of MSBI in the treatment of various diseases such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, MSBI is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. The synthesis of MSBI involves a series of chemical reactions that result in the formation of the final product. MSBI has been found to possess a unique set of properties that make it a promising candidate for use in research involving biochemical and physiological processes. Further research is needed to fully understand the mechanism of action of MSBI and its potential applications in the development of new drugs.
合成法
The synthesis of MSBI involves a series of chemical reactions that result in the formation of the final product. One of the most commonly used methods for synthesizing MSBI involves the reaction of 2-methylindoline with 3-(4-morpholinylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of MSBI as a white solid that can be purified using various methods such as recrystallization or column chromatography.
科学的研究の応用
MSBI has been extensively studied for its potential applications in various scientific fields such as cancer research, neuroscience, and drug discovery. In cancer research, MSBI has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, MSBI has been shown to enhance cognitive function and memory by modulating various neurotransmitters. In drug discovery, MSBI has been used as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
特性
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(3-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-15-13-16-5-2-3-8-19(16)22(15)20(23)17-6-4-7-18(14-17)27(24,25)21-9-11-26-12-10-21/h2-8,14-15H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAGYEFSFYSBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methyl-2,3-dihydro-1H-indol-1-yl)[3-(morpholin-4-ylsulfonyl)phenyl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile](/img/structure/B6135465.png)
![2-(1H-indazol-3-yl)-N-1-oxaspiro[4.4]non-3-ylacetamide](/img/structure/B6135473.png)
![N,N-diallyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6135483.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6135494.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-imidazo[2,1-b][1,3]thiazol-6-yl-N-methylacetamide](/img/structure/B6135526.png)
![7-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B6135528.png)
![N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6135532.png)

![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-2-pyridinecarboxamide](/img/structure/B6135550.png)
![1-[4-({[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6135552.png)

![2-{2-[(1-cyclohexylethylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6135562.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B6135565.png)